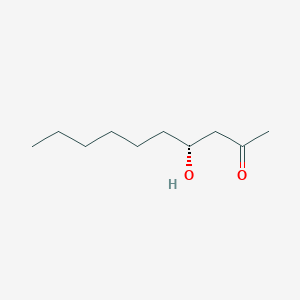
2-Decanone, 4-hydroxy-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decanone, 4-hydroxy-, (4R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The (4R) designation indicates the specific configuration of the hydroxyl group on the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the oxidation of 2-decanol using oxidizing agents such as permanganic acid and copper sulfate in dichloromethane (DCM) . Another method includes the cyclization of tricarbonyl compounds, which is a biomimetic approach often used in the synthesis of polyketides .
Industrial Production Methods
Industrial production of 2-Decanone, 4-hydroxy-, (4R)- typically involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium chloride and cuprous chloride can enhance the reaction rates and yields .
化学反応の分析
Types of Reactions
2-Decanone, 4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include permanganic acid and copper sulfate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-Decanone or decanoic acid.
Reduction: 2-decanol.
Substitution: Various substituted decanones depending on the nucleophile used.
科学的研究の応用
2-Decanone, 4-hydroxy-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism of action of 2-Decanone, 4-hydroxy-, (4R)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
2-Decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-pentanone: A shorter chain analog with similar reactivity but different physical properties.
2-Hydroxy-4-decanone: An isomer with the hydroxyl group on the second carbon instead of the fourth.
Uniqueness
2-Decanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
918820-35-6 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(4R)-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3/t10-/m1/s1 |
InChIキー |
RXHDNXZELWCLRL-SNVBAGLBSA-N |
異性体SMILES |
CCCCCC[C@H](CC(=O)C)O |
正規SMILES |
CCCCCCC(CC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


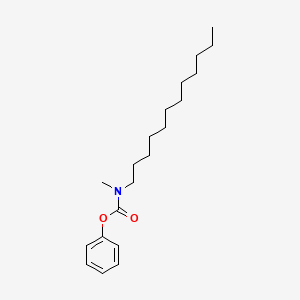
![2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)
![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)
![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
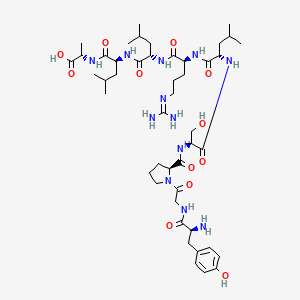
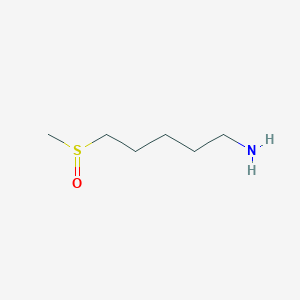
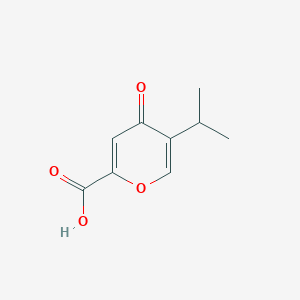
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
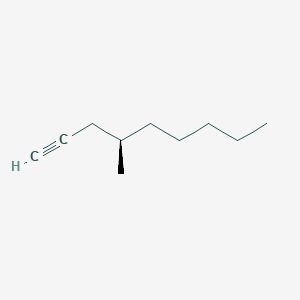
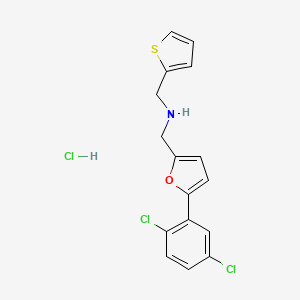
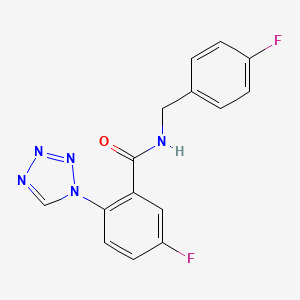
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
